N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide
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Overview
Description
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide is a chemical compound with a unique structure that includes a furan ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 2-hydroxy-4-methoxy-2-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-2-carboxamide
- N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxylate
Uniqueness
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of both hydroxyl and methoxy groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYVWCZMOOBGCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=COC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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